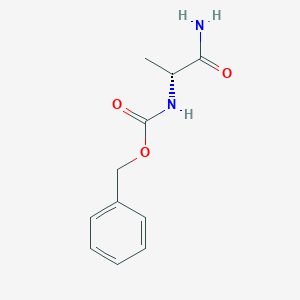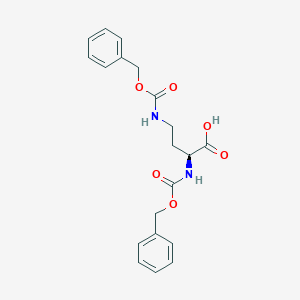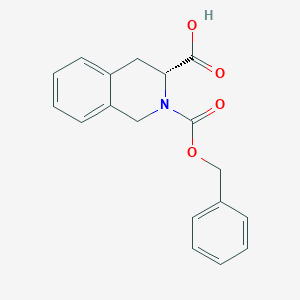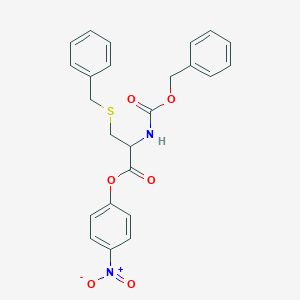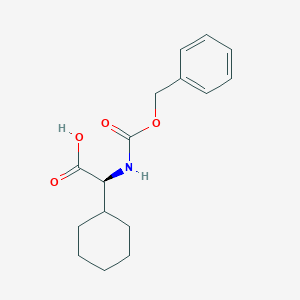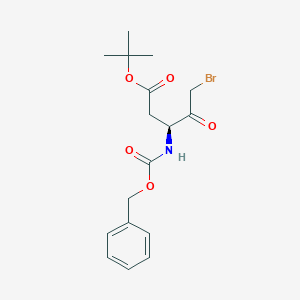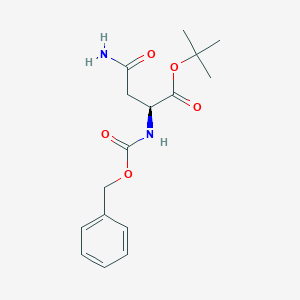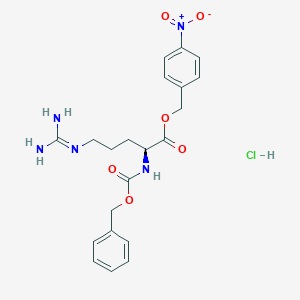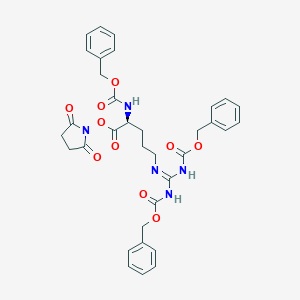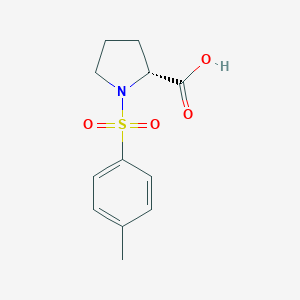
Tosyl-D-proline
Vue d'ensemble
Description
Tosyl-D-Proline is a small molecule . It belongs to the class of organic compounds known as N,N-disubstituted p-toluenesulfonamides . These are p-toluenesulfonamide derivatives in which the sulfonamide moiety is N,N-disubstituted .
Synthesis Analysis
The synthesis of Tosyl-D-Proline has been approached through several pathways . One approach involves the use of a novel α-selenoether protection strategy . This method uses mild oxidative conditions to induce elimination of an α-selenoether masking group . The methodology is applied to the synthesis of covalent fragments for use in irreversible protein tethering .
Molecular Structure Analysis
The molecular formula of Tosyl-D-Proline is C12H15NO4S . Its average mass is 269.317 Da and its monoisotopic mass is 269.072174 Da . The structure of Tosyl-D-Proline includes a pyrrolidine ring, a carboxylic acid group, and a tosyl group .
Physical And Chemical Properties Analysis
Tosyl-D-Proline has a molecular weight of 269.32 . Its IUPAC name is (2R)-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid . It appears as a white powder and has a melting point of 55-60°C .
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of Tosyl-D-proline, focusing on six unique applications:
Enzyme Inhibition
Tosyl-D-proline has been studied for its potential in selective enzyme inhibition, particularly in targeting matrix metalloprotease and metallo-β-lactamase enzymes. This specificity is crucial for drug development, as it aims to inhibit harmful enzymes while sparing beneficial ones .
Drug Synthesis
As a member of the n,n-disubstituted p-toluenesulfonamides class, Tosyl-D-proline is explored for its interactions and mechanism of action within drug synthesis. It’s a small molecule that can play a role in the creation of new drugs .
Peptide Synthesis
The compound’s structure lends itself to peptide synthesis, where it can be used to stabilize peptide secondary structures such as beta-turns or polyproline helices. This is due to proline’s unique conformational properties .
Chiral Pool Synthesis
Tosyl-D-proline can be utilized in chiral pool synthesis due to its stereochemistry, which is important in producing enantiomerically pure compounds used in various pharmaceutical applications .
Mécanisme D'action
Target of Action
Tosyl-D-Proline primarily targets the enzyme Thymidylate Synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
This inhibition could potentially lead to a disruption in DNA synthesis and repair, affecting the growth and proliferation of cells .
Biochemical Pathways
Tosyl-D-Proline is involved in the proline biosynthesis pathway . Proline, an amino acid, plays a unique role in stress adaptation. Its metabolism is manipulated under stress by multiple and complex regulatory pathways, influencing cell death and survival in various organisms .
Result of Action
The inhibition of Thymidylate Synthase by Tosyl-D-Proline could lead to a disruption in DNA synthesis and repair . This could potentially affect the growth and proliferation of cells, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tosyl-D-Proline. For instance, in plants, there’s a correlation between proline content and resistance to unfavorable environmental factors . Proline accumulation occurs due to the stimulation of its synthesis from glutamic acid, the suppression of proline oxidation, or changes in its incorporation in protein synthesis . .
Propriétés
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPHGPCHVUSFFA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332192 | |
| Record name | TOSYL-D-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-D-proline | |
CAS RN |
110771-95-4 | |
| Record name | TOSYL-D-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





